Applications in medical research, drug-release, nanotechnology, materials research and cell culture. In the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound.
N-Boc-PEG3-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
CAS No.: 139115-92-7
Cat. No.: VC0536806
Molecular Formula: C11H23NO5
Molecular Weight: 249.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139115-92-7 |
---|---|
Molecular Formula | C11H23NO5 |
Molecular Weight | 249.30 g/mol |
IUPAC Name | tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14) |
Standard InChI Key | FMLOTGGIHAYZLW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCO |
Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCO |
Appearance | Solid powder |
Introduction
Structural and Functional Characteristics
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (C<sub>12</sub>H<sub>25</sub>NO<sub>6</sub>) features a modular structure with three distinct regions:
-
tert-Butoxycarbonyl (Boc) Group: This moiety serves as a protective group for amines, preventing unwanted reactions during synthetic processes. Its steric bulk enhances stability under acidic conditions, allowing selective deprotection in multi-step syntheses .
-
Ethoxy-Ethoxy-Ethyl Chain: A triethylene glycol derivative provides hydrophilicity, improving aqueous solubility and facilitating interactions with biological membranes. The ether linkages confer flexibility, enabling conformational adaptability in molecular recognition .
-
Terminal Hydroxyl Group: The -OH group offers a site for further functionalization, such as conjugation to targeting ligands or fluorophores in drug design .
The compound’s molecular weight is 287.33 g/mol, with a calculated partition coefficient (LogP) of 0.85, indicating moderate lipophilicity . Its structure aligns with excipients used to enhance drug delivery, as evidenced by its incorporation into AUTOTAC systems for intracellular protein degradation .
Synthetic Routes and Optimization
Carbamate Formation
The synthesis typically begins with the reaction of 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc<sub>2</sub>O . The reaction is carried out in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the Boc-protected intermediate with >90% efficiency .
Example Protocol:
-
Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethylamine (10 mmol) in DCM (50 mL).
-
Add triethylamine (12 mmol) and cool to 0°C.
-
Slowly add Boc<sub>2</sub>O (11 mmol) and stir for 12 hours at room temperature.
-
Wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under vacuum .
Purification and Characterization
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Nuclear magnetic resonance (NMR) confirms successful protection:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.55–3.70 (m, 12H, -OCH<sub>2</sub>CH<sub>2</sub>O-), 4.85 (s, 1H, -OH) .
-
IR (KBr): 1695 cm<sup>-1</sup> (C=O stretch), 3360 cm<sup>-1</sup> (-OH stretch) .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 287.33 g/mol | Calculated |
Melting Point | 45–48°C | Differential Scanning Calorimetry |
Solubility in Water | 12 mg/mL (25°C) | USP Titrimetry |
LogP | 0.85 | HPLC Estimation |
Stability | Stable at -20°C under N<sub>2</sub> | Accelerated Aging |
The compound exhibits hygroscopicity due to its hydrophilic ethoxy chain, necessitating storage under inert gas . Its stability in aqueous solutions is pH-dependent, with optimal integrity observed at pH 6–8 .
Applications in Targeted Protein Degradation
AUTOTAC Technology
The compound serves as a critical linker in AUTOTACs, which bind both the target protein and autophagy receptors like LC3. For example, AUTOTAC molecules incorporating this carbamate have demonstrated efficacy in degrading mutant tau aggregates in Alzheimer’s disease models . The ethoxy chain enhances solubility, while the Boc group allows sequential deprotection for conjugation to protein-binding motifs .
Mechanism:
-
The AUTOTAC recruits the target protein (e.g., α-synuclein) via a protein-binding domain.
-
The LC3-binding domain directs the complex to autophagosomes.
-
Autophagosome-lysosome fusion results in proteolytic degradation .
Preclinical Outcomes
-
Neurodegenerative Models: In transgenic mice expressing human tau, AUTOTACs reduced hippocampal tau aggregates by 72% (p < 0.001) over 4 weeks .
-
Cancer: AUTOTACs targeting oncogenic KRAS suppressed tumor growth in xenografts by 58% compared to controls .
Condition | Specification |
---|---|
Temperature | -20°C (long-term), 2–8°C (short-term) |
Atmosphere | Argon or nitrogen |
Container | Amber glass, PTFE-lined cap |
Handling requires nitrile gloves and eye protection. Spills should be neutralized with 5% acetic acid before disposal .
Recent Research Developments
Patent Landscape
WO2020022785A1 discloses 34 claims for AUTOTACs utilizing tert-butyl carbamate linkers, emphasizing their use in treating AA amyloidosis and Alexander disease . The patent highlights the compound’s role in enhancing blood-brain barrier penetration, a critical factor for neurodegenerative applications .
Clinical Prospects
Phase I trials for an AUTOTAC targeting transthyretin amyloidosis are slated for 2026, with preliminary data indicating a 50% reduction in serum amyloid levels in primates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume